Cas no 764647-70-3 (1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE)

1-(3-Fluoro-phenyl)-cyclopropylamine is a fluorinated cyclopropylamine derivative with potential applications in pharmaceutical and agrochemical research. Its structure, featuring a cyclopropyl ring and a fluorine-substituted phenyl group, offers unique steric and electronic properties, making it a valuable intermediate in the synthesis of bioactive compounds. The fluorine atom enhances metabolic stability and binding affinity in target molecules, while the cyclopropylamine moiety can influence conformational rigidity. This compound is particularly useful in medicinal chemistry for the development of CNS-active agents and enzyme inhibitors. Its high purity and well-defined synthesis route ensure reproducibility in research applications. Proper handling and storage under inert conditions are recommended due to its amine functionality.
1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE structure
764647-70-3 structure
Product Name:1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE
CAS No:764647-70-3
MF:C9H10FN
MW:151.180805683136
MDL:MFCD07374478
CID:550473
PubChem ID:20828410
Update Time:2025-08-03

1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE Chemical and Physical Properties

Names and Identifiers

    • 1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE
    • 1-(3-fluorophenyl)cyclopropan-1-amine
    • 1-(3-FLUOROPHENYL)-CYCLOPROPANAMINE
    • Cyclopropanamine, 1-(3-fluorophenyl)-
    • 1-(3-fluorophenyl)-1-cyclopropanamine
    • 1-(3-fluorophenyl)-1-cyclopropylamine
    • 1-(3-fluorophenyl)-cyclopropylamine
    • Cyclopropanamine,1-(3-fluorophenyl)
    • Methyl?2-amino-3-chloropropanoate?hydrochloride
    • SCHEMBL4320028
    • 1-(3-fluorophenyl)cyclopropanamine
    • AS-61866
    • DTXSID70609983
    • AB39563
    • N10820
    • CS-0002318
    • SCHEMBL6327279
    • AKOS000773753
    • 1-(3-fluorophenyl)cyclopropylamine
    • EN300-148190
    • 764647-70-3
    • A838713
    • MFCD07374478
    • FT-0690652
    • SY225881
    • MDL: MFCD07374478
    • Inchi: 1S/C9H10FN/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,11H2
    • InChI Key: QVTZALHUUXQDTQ-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C1(CC1)N

Computed Properties

  • Exact Mass: 151.08000
  • Monoisotopic Mass: 151.079727485g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.02000
  • LogP: 2.47380

1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE Pricemore >>

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1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE Production Method

1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:764647-70-3)1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE
Order Number:A838713
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:43
Price ($):314.0
Email:sales@amadischem.com

Additional information on 1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE

Research Briefing on 1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE (CAS: 764647-70-3) in Chemical Biology and Pharmaceutical Applications

1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE (CAS: 764647-70-3) is a fluorinated cyclopropylamine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique cyclopropylamine scaffold and fluorine substitution, has been explored as a key intermediate or pharmacophore in the synthesis of bioactive molecules targeting various diseases, including neurological disorders and cancer.

Recent studies have highlighted the role of 1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE in the development of monoamine oxidase (MAO) inhibitors. MAO enzymes are critical targets for treating neurodegenerative diseases such as Parkinson's and Alzheimer's. The fluorine atom at the meta-position of the phenyl ring enhances the compound's binding affinity and selectivity, as demonstrated in in vitro assays. Researchers have also noted its improved metabolic stability compared to non-fluorinated analogs, making it a promising candidate for further optimization.

In addition to its neurological applications, this compound has been investigated as a building block for covalent inhibitors in oncology. The cyclopropylamine group can form irreversible bonds with target proteins, a mechanism exploited in the design of kinase inhibitors. For instance, derivatives of 1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE have shown potent activity against EGFR (epidermal growth factor receptor) mutants in preclinical models, suggesting potential for overcoming drug resistance in non-small cell lung cancer (NSCLC).

Synthetic methodologies for 1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE have also advanced, with recent publications describing efficient routes via transition metal-catalyzed cyclopropanation or reductive amination. These innovations address previous challenges in yield and scalability, facilitating its broader use in medicinal chemistry campaigns. Furthermore, computational studies have provided insights into its conformational preferences and interactions with biological targets, aiding rational drug design.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives, particularly regarding blood-brain barrier penetration for CNS applications. Ongoing research is exploring structural modifications, such as introducing additional heterocycles or adjusting fluorine positioning, to enhance efficacy and safety profiles. Collaborative efforts between academia and industry are expected to accelerate the translation of findings into clinical candidates.

In conclusion, 1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE (764647-70-3) represents a versatile scaffold with demonstrated potential across multiple therapeutic areas. Its unique chemical features and evolving synthetic accessibility position it as a valuable tool for future drug discovery endeavors. Continued investigation into its structure-activity relationships and target engagement mechanisms will be critical to unlocking its full pharmaceutical potential.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:764647-70-3)1-(3-FLUORO-PHENYL)-CYCLOPROPYLAMINE
A838713
Purity:99%
Quantity:5g
Price ($):314.0
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